2-Methoxy-4-methylnicotinonitrile
Overview
Description
2-Methoxy-4-methylnicotinonitrile is an organic compound with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a methoxy group at the 2-position and a methyl group at the 4-position of the pyridine ring . This compound is used primarily in scientific research and has various applications in organic synthesis and material science.
Mechanism of Action
Target of Action
Related compounds such as 2-methoxy-4-vinylphenol have been shown to interact with key pro-inflammatory mediators including nitric oxide (no), prostaglandins (pge 2), inducible no synthase (inos), and cyclooxygenase-2 (cox-2) . These targets play crucial roles in inflammation and immune responses.
Mode of Action
Similar compounds have been found to inhibit the translocation of nf-κb p65 into the nucleus by iκb degradation following iκb-α phosphorylation and the phosphorylation of mapks such as p38, erk1/2, and jnk . This suggests that 2-Methoxy-4-methylnicotinonitrile may interact with its targets to modulate these pathways and induce changes in cellular responses.
Biochemical Pathways
Related compounds have been found to suppress nf-κb and mapk activation, and histone acetylation . These pathways are involved in regulating inflammation and immune responses.
Result of Action
Related compounds have been found to exert potent anti-inflammatory effects by inhibiting lps-induced no, pge 2, inos, and cox-2 in raw2647 cells . These effects are mediated by suppression of NF-κB and MAPK activation and histone acetylation .
Biochemical Analysis
Biochemical Properties
2-Methoxy-4-methylnicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, it has been found to inhibit certain cytochrome P450 enzymes by binding to their active sites . This inhibition can lead to changes in the metabolism of other compounds that are substrates for these enzymes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biological activity. Long-term studies in vitro and in vivo have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects. For example, studies in rodents have shown that high doses of this compound can lead to liver toxicity and other adverse effects . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic pathways of this compound also involve phase I and phase II reactions, including oxidation, reduction, and conjugation with glucuronic acid or glutathione .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Alternatively, it may be found in the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
The synthesis of 2-Methoxy-4-methylnicotinonitrile typically involves multicomponent reactions. One common method includes the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . The reaction conditions often involve the use of ethanol as a solvent at room temperature, followed by regioselective alkylation with alkyl halides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-Methoxy-4-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-4-methylnicotinonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methoxy-4-methylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
2-Methoxy-4-nitroaniline: Used in optical applications and photorefractive polymers.
2-Methoxy-4-vinylphenol: Known for its anti-inflammatory effects.
2-Methoxy-4-methylpyridine-3-carbonitrile: Another derivative with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
2-methoxy-4-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKLJHRMCCVPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455683 | |
Record name | 2-methoxy-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149379-71-5 | |
Record name | 2-methoxy-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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